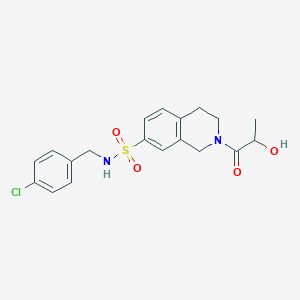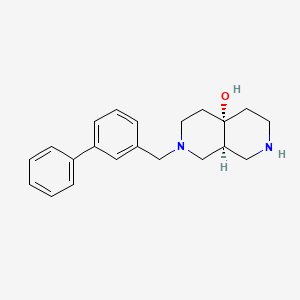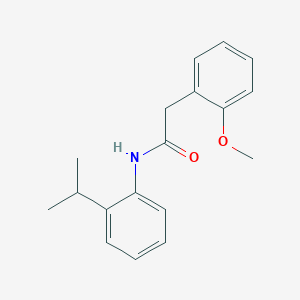
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide involves complex chemical processes. For instance, the synthesis of related piperidine derivatives has been achieved through various methods, including cycloaddition reactions and substitution processes. These syntheses often involve the use of different catalysts and reagents under controlled conditions to achieve the desired product with high purity and yield (Chang, Chen, & Chang, 2002).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic techniques and X-ray diffraction studies. These methods help determine the crystalline structure, conformation of rings, and geometric arrangement around key atoms. For example, studies on similar compounds have shown that the piperidine ring can adopt a chair conformation, and the geometry around sulfur atoms is often distorted tetrahedral (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide or related compounds are diverse. They can participate in various organic transformations, such as amide formation, sulfonylation, and reactions with different electrophiles. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications (Khalid et al., 2014).
Aplicaciones Científicas De Investigación
Skeletal Muscle Sodium Channel Blockers
One study focused on the development of conformationally restricted analogues of tocainide, such as 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, designed as voltage-gated skeletal muscle sodium channel blockers. These compounds showed a marked increase in potency and use-dependent block compared to tocainide, highlighting their potential in treating conditions related to skeletal muscle sodium channels (Catalano et al., 2008).
Cannabinoid Receptor Antagonists
Another research focused on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This study explored the antagonist's conformational analysis and its implications for binding to the CB1 receptor, providing insights into the design of cannabinoid receptor antagonists (Shim et al., 2002).
Hyperbranched Polymers
Research into the synthesis of hyperbranched polymers from A2 type and BB‘2 type monomers, including the use of 1-(2-aminoethyl)piperazine, has been conducted. These polymers exhibit solubility in water and various organic solvents, indicating their potential application in materials science (Yan & Gao, 2000).
Anti-Acetylcholinesterase Activity
A study synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity. These compounds showed promising results, indicating their potential in treating diseases like Alzheimer's (Sugimoto et al., 1990).
Antibacterial, Antifungal, and Anthelmintic Activity
Another study synthesized and characterized a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives for their antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities, indicating their potential as therapeutic agents (Khan et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-10-23(21,22)19-9-5-6-15(12-19)17(20)18-16-8-7-13(2)11-14(16)3/h7-8,11,15H,4-6,9-10,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAIJRXUVUWOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-propylsulfonylpiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)



![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)
![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)
![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)